4-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate
Overview
Description
4-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate is a synthetic organic compound that belongs to the class of benzothiazoles Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate typically involves the following steps:
Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core. This can be achieved by reacting 2-aminothiophenol with a suitable fluorinated aromatic aldehyde under acidic conditions to form the benzothiazole ring.
Introduction of the Methyl Group: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Imine: The imine functionality is introduced by reacting the benzothiazole derivative with an appropriate amine under dehydrating conditions.
Methanesulfonation: Finally, the methanesulfonate group is introduced by reacting the imine derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Ammonia, thiols, dimethylformamide, and heat.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Amino or thiol-substituted benzothiazoles.
Scientific Research Applications
4-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the development of anti-inflammatory, antimicrobial, and anticancer agents due to its ability to interact with various biological targets.
Biological Studies: The compound is employed in studying enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-2-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate
- 3-fluoro-4-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate
- 4-chloro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate
Uniqueness
4-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate is unique due to the specific positioning of the fluorine and methyl groups, which influence its chemical reactivity and biological activity. The presence of the methanesulfonate group enhances its solubility and stability, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-fluoro-3-methyl-1,3-benzothiazol-2-imine;methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2S.CH4O3S/c1-11-7-5(9)3-2-4-6(7)12-8(11)10;1-5(2,3)4/h2-4,10H,1H3;1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCRMVSQKBAYSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=N)F.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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